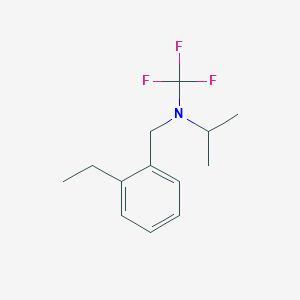
N-(2-ethylbenzyl)-N-(trifluoromethyl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylbenzyl)-N-(trifluoromethyl)propan-2-amine is a synthetic organic compound that belongs to the class of amines This compound is characterized by the presence of an ethylbenzyl group, a trifluoromethyl group, and a propan-2-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylbenzyl)-N-(trifluoromethyl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethylbenzyl chloride and trifluoromethylpropan-2-amine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the formation of unwanted by-products. A common solvent used is anhydrous ether or tetrahydrofuran (THF).
Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction.
Reaction Temperature: The reaction is typically conducted at elevated temperatures, ranging from 50°C to 100°C, to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.
化学反応の分析
Types of Reactions
N-(2-ethylbenzyl)-N-(trifluoromethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Solvents: Anhydrous ether, tetrahydrofuran (THF)
Catalysts: Palladium on carbon (Pd/C), other transition metal catalysts
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Various substituted amines or other functionalized derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(2-ethylbenzyl)-N-(trifluoromethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
類似化合物との比較
Similar Compounds
- N-(2-ethylbenzyl)-N-methylpropan-2-amine
- N-(2-ethylbenzyl)-N-(difluoromethyl)propan-2-amine
- N-(2-ethylbenzyl)-N-(trifluoromethyl)butan-2-amine
Uniqueness
N-(2-ethylbenzyl)-N-(trifluoromethyl)propan-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
特性
分子式 |
C13H18F3N |
|---|---|
分子量 |
245.28 g/mol |
IUPAC名 |
N-[(2-ethylphenyl)methyl]-N-(trifluoromethyl)propan-2-amine |
InChI |
InChI=1S/C13H18F3N/c1-4-11-7-5-6-8-12(11)9-17(10(2)3)13(14,15)16/h5-8,10H,4,9H2,1-3H3 |
InChIキー |
OTQSJBBRLHDQMK-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1CN(C(C)C)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


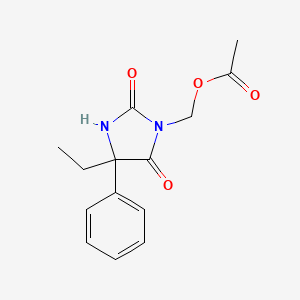
![8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13950216.png)
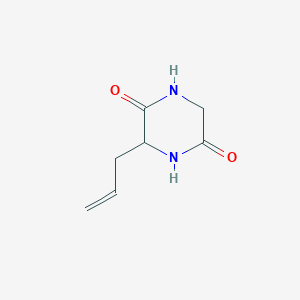
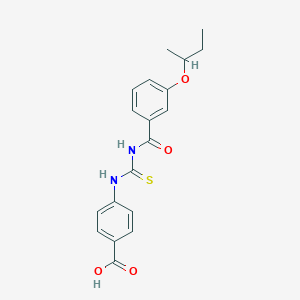
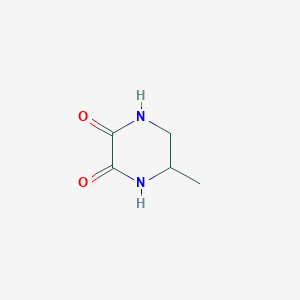
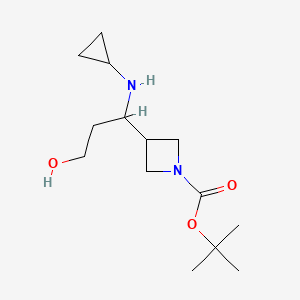
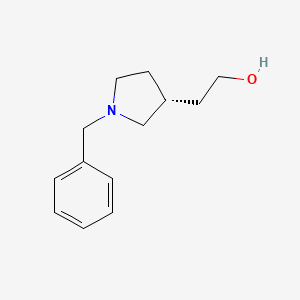
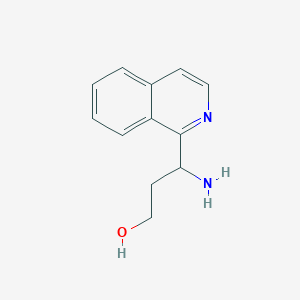
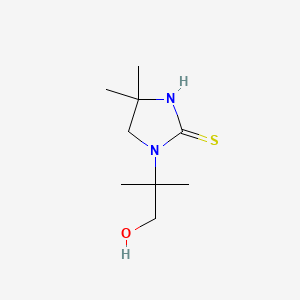
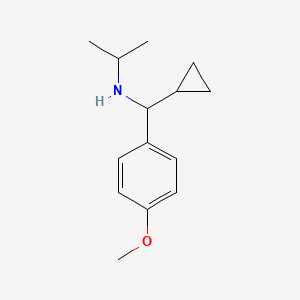
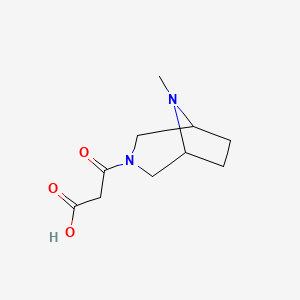
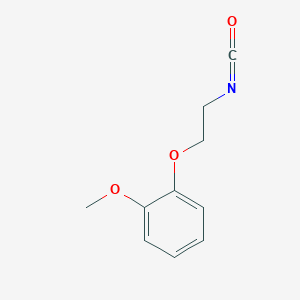
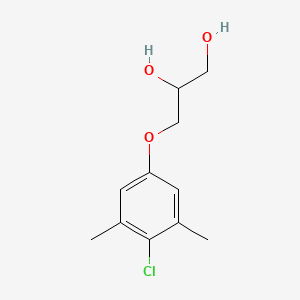
![3-Bromo-2-nitrothieno[2,3-b]pyridine](/img/structure/B13950277.png)
